N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-isopropoxybenzamide
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Overview
Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-isopropoxybenzamide is a synthetic compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a benzothiazole core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-isopropoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with isopropoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .
Chemical Reactions Analysis
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-isopropoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It has shown promise as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole core can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and resulting in antimicrobial activity .
Comparison with Similar Compounds
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-isopropoxybenzamide is unique due to its specific substitution pattern on the benzothiazole ring. Similar compounds include:
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide: Known for its therapeutic applications.
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide: Used in various industrial applications.
These compounds share the benzothiazole core but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-11(2)25-13-7-5-12(6-8-13)18(22)21-19-20-16-14(23-3)9-10-15(24-4)17(16)26-19/h5-11H,1-4H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEIQOUKLNIWKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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